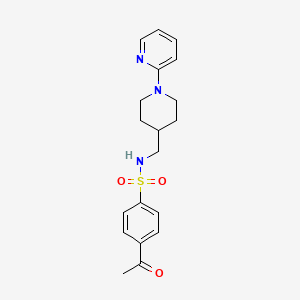

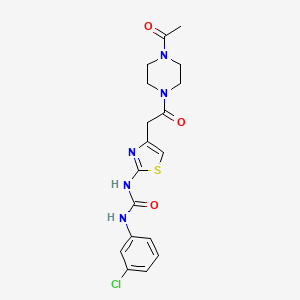

(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

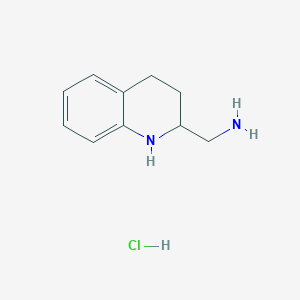

This compound is likely a heterocyclic compound due to the presence of a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom . The phenyl groups attached to the thiazepane ring suggest that this compound may have aromatic properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .科学的研究の応用

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone have been explored in various studies. For instance, compounds with a structure incorporating 3,4-dimethylphenyl groups have been synthesized through the aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, yielding methanones with more than 60% efficiency. These compounds were characterized by their physical constants and spectral data and showed potential antimicrobial, antioxidant, and insect antifeedant activities (G.Thirunarayanan, 2015).

Material Science Applications

In material science, a new difluoro aromatic ketone monomer bearing pendant 3,5-dimethylphenyl groups has been developed to prepare poly(arylene ether sulfone)s (PAES) with multiple benzyl quaternary ammonium pendants. These materials exhibit good hydroxide conductivity and alkaline stability, making them suitable for applications in anion exchange membranes and as components in fuel cells (Qian Shi et al., 2017).

Antiviral and Antitumoral Activity

A series of compounds structurally related to this compound have been synthesized and shown to possess promising in vitro anticoronavirus and antitumoral activities. These compounds were synthesized starting from various precursors and tested for their biological activities. Subtle structural variations on the phenyl moiety allowed tuning the compounds' properties towards antiviral or antitumoral activities, with the mode of action for antitumoral activity being the inhibition of tubulin polymerization (Parameshwara Chary Jilloju et al., 2021).

Catalysis

In catalysis, bulky phosphines containing substituted phenyl groups have been prepared and employed in the selective telomerization of 1,3-butadiene with methanol, yielding key intermediates with improved selectivity and yield. These phosphines, due to their structural features, including the presence of dimethylphenyl groups, offer excellent performance in terms of yield, selectivity, and stability in the catalytic process (M. J. Tschan et al., 2010).

将来の方向性

特性

IUPAC Name |

(3,5-dimethylphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-12-16(2)14-18(13-15)20(22)21-9-8-19(23-11-10-21)17-6-4-3-5-7-17/h3-7,12-14,19H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEBIKKPONXIHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)

![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)

![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)